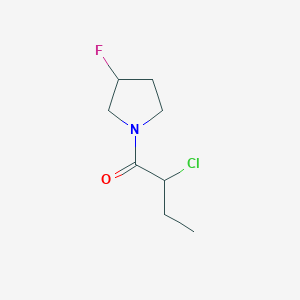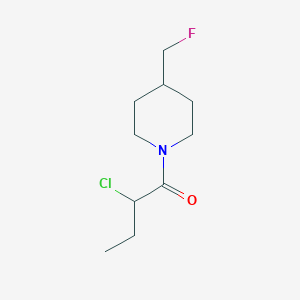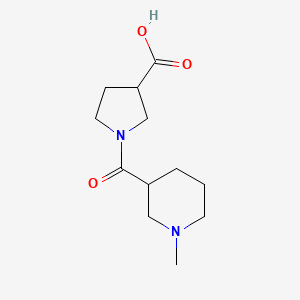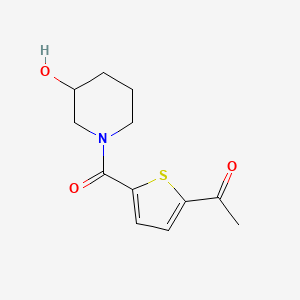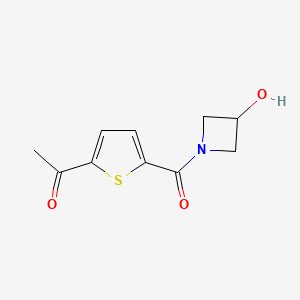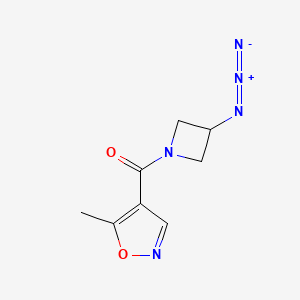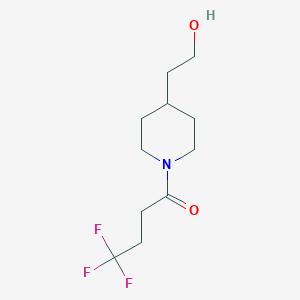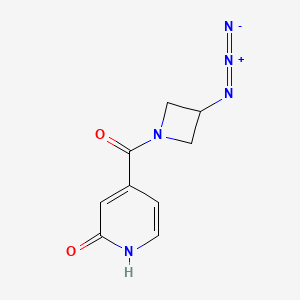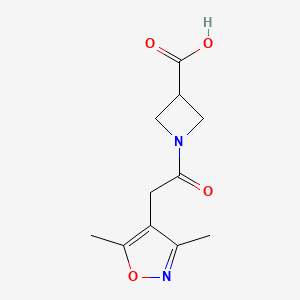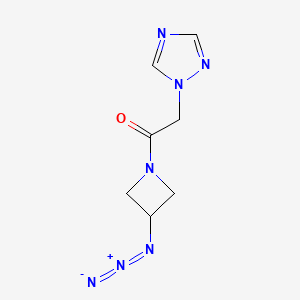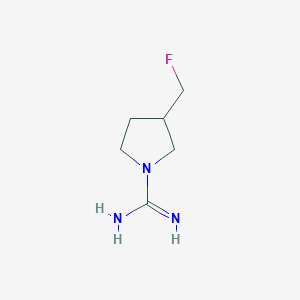
3-(Fluoromethyl)pyrrolidine-1-carboximidamide
Vue d'ensemble
Description
3-(Fluoromethyl)pyrrolidine-1-carboximidamide is a useful research compound. Its molecular formula is C6H12FN3 and its molecular weight is 145.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Versatility of Pyrrolidine Scaffold : The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry due to its saturated nature and sp3 hybridization. This allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules. The non-planarity of the ring enhances three-dimensional coverage, a phenomenon known as “pseudorotation”. Pyrrolidine and its derivatives, including "3-(Fluoromethyl)pyrrolidine-1-carboximidamide", have been investigated for their target selectivity and bioactivity in various therapeutic areas. The review by Li Petri et al. (2021) highlights the importance of pyrrolidine in drug design, emphasizing the influence of steric factors on biological activity and the structure-activity relationship (SAR) of studied compounds.
Chemistry and Properties of Heterocyclic Compounds
Chemical Reactivity and Applications : The reactivity and application of pyrrolidine-based compounds, including "this compound", in synthetic chemistry are significant. The compound serves as a key intermediate in synthesizing biologically active molecules. Its incorporation into drug candidates can lead to variations in biological profiles due to the different stereoisomers and spatial orientations of substituents, affecting the binding mode to enantioselective proteins. Studies such as those by Boča et al. (2011) and Lewandowski et al. (2005) explore the versatility of pyrrolidine derivatives in chemistry, emphasizing their role in developing optical sensors and understanding the influence of metals on the electronic systems of biologically significant ligands.
Fluorinated Compounds in Medicine
Development and Impact of Fluorinated Compounds : Fluorinated compounds, such as "this compound", are pivotal in medicinal chemistry due to their unique properties, including enhanced stability and bioavailability. The work by Gmeiner (2020) reviews the contributions of fluorine chemistry to the precise use of fluorinated pyrimidines in cancer treatment, highlighting the synthesis methods and insights into how these compounds affect nucleic acid structure and dynamics. This underscores the role of "this compound" in developing novel therapeutics, leveraging the beneficial aspects of fluorine incorporation.
Propriétés
IUPAC Name |
3-(fluoromethyl)pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN3/c7-3-5-1-2-10(4-5)6(8)9/h5H,1-4H2,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOUHLHASCVPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




